4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one
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Overview
Description
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy(oxido)amino group and a dithiol-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the hydroxy(oxido)amino group. The dithiol-2-one moiety is then introduced through a series of thiolation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique functional groups make it a valuable probe for studying biological processes and interactions.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy(oxido)amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the dithiol-2-one moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the hydroxy group and have similar biological activities.
4-Hydroxyphenylacetone: This compound has a similar aromatic structure and hydroxy group but lacks the dithiol-2-one moiety.
Uniqueness
4-(4-(Hydroxy(oxido)amino)phenyl)-1,3-dithiol-2-one is unique due to the presence of both the hydroxy(oxido)amino group and the dithiol-2-one moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
49675-85-6 |
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Molecular Formula |
C9H5NO3S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H5NO3S2/c11-9-14-5-8(15-9)6-1-3-7(4-2-6)10(12)13/h1-5H |
InChI Key |
KGMIAMWJADHAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)S2)[N+](=O)[O-] |
Origin of Product |
United States |
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